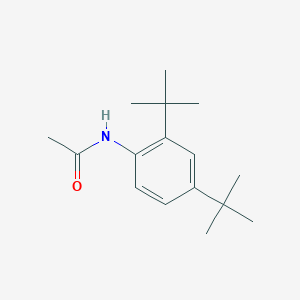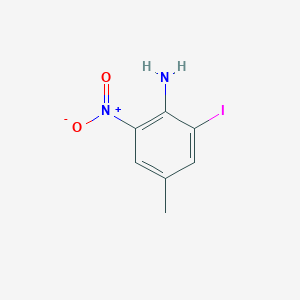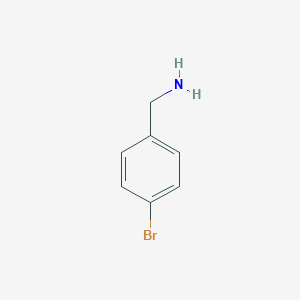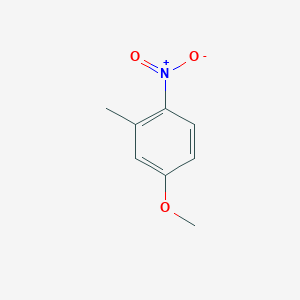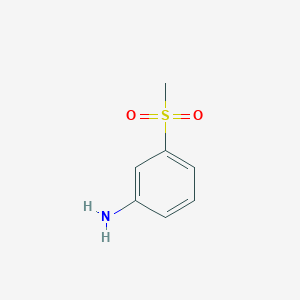
2-(4-Nitrophényl)éthanamine
Vue d'ensemble
Description
2-(4-Nitrophenyl)ethanamine is a chemical compound that is related to various research areas due to its potential applications in the synthesis of pharmaceuticals and other organic molecules. While the provided papers do not directly discuss 2-(4-Nitrophenyl)ethanamine, they do provide insights into similar compounds and their synthesis, properties, and applications, which can be extrapolated to understand 2-(4-Nitrophenyl)ethanamine.
Synthesis Analysis
The synthesis of related nitrophenyl compounds involves various chemical reactions. For instance, a geminal diamine derivative was synthesized by reacting 2-nitroaniline with chloral, which was formed by distillation of chloral hydrate over concentrated H2SO4 . Another synthesis route for a related compound involved the Gabriel reaction, starting from an ethyl bromide precursor . Additionally, a novel synthetic route for a phenoxyethanamine derivative was developed using 2-nitrochlorobenzene as the starting material, which underwent a series of reactions including O-alkylation, reduction, and diazotization . These methods could potentially be adapted for the synthesis of 2-(4-Nitrophenyl)ethanamine.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic techniques such as FT-IR, 1H-NMR, and 13C-NMR . X-ray crystallography has also been employed to examine the crystal structure of these compounds, revealing details such as unit cell parameters and space group . Theoretical calculations, including density functional theory (DFT), have been used to analyze electronic structure properties like HOMO-LUMO gaps and molecular electrostatic potential (MEP) maps . These techniques could be applied to 2-(4-Nitrophenyl)ethanamine to gain a comprehensive understanding of its molecular structure.
Chemical Reactions Analysis
The chemical reactivity of nitrophenyl compounds can be diverse. Cycloaddition reactions of 4-nitrophenylazide with enamines have been reported to yield a mixture of products, including diastereoisomeric cycloadducts and rearrangement products . This indicates that nitrophenyl compounds can participate in complex reaction pathways, which could be relevant for the chemical reactions of 2-(4-Nitrophenyl)ethanamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of nitrophenyl compounds are influenced by their molecular structure. For example, the crystal structures of tetrakis(4-nitrophenyl)methane solvates were determined, showing a range of solvent interactions and structural adaptability . The intermolecular interactions, such as hydrogen bonding and π-π interactions, play a significant role in the formation of crystal networks . These findings can provide insights into the potential physical and chemical properties of 2-(4-Nitrophenyl)ethanamine, such as solubility, melting point, and stability.
Applications De Recherche Scientifique
Synthèse de complexes d'amines phénéthylamines primaires ortho-métallées
Ce composé est utilisé dans la synthèse de complexes d'amines phénéthylamines primaires ortho-métallées, qui contiennent des palladacycles à six chaînons. Ces complexes sont importants dans le domaine de la chimie organométallique et peuvent être utilisés comme catalyseurs ou éléments constitutifs de structures chimiques plus complexes .
Préparation de la N-(4-nitrophénéthyl)formamide
Une autre application implique l'utilisation de « 2-(4-nitrophényl)éthanamine » dans la préparation de la N-(4-nitrophénéthyl)formamide. Ce composé sert d'intermédiaire en synthèse organique, pouvant conduire au développement de divers produits pharmaceutiques ou agrochimiques .
Mécanisme D'action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of various pharmaceuticals .
Mode of Action
It’s known that it’s used in the synthesis of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles .
Biochemical Pathways
Its role as an intermediate in the synthesis of various pharmaceuticals suggests that it may be involved in multiple biochemical pathways .
Pharmacokinetics
Its solubility in methanol suggests that it may have good bioavailability.
Action Environment
The action, efficacy, and stability of 2-(4-Nitrophenyl)ethanamine can be influenced by various environmental factors. For instance, it’s recommended to store the compound in a cool, dry place in a tightly closed container, away from oxidizing agents . This suggests that exposure to heat, moisture, and oxidizing agents could potentially affect the compound’s stability and efficacy.
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXOZOPLBFXYLM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70902562 | |
| Record name | NoName_3084 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70902562 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
24954-67-4, 29968-78-3 | |
| Record name | 4-Nitrophenethylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024954674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophenethylamine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029968783 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC299559 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=299559 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 24954-67-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21218 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-NITROPHENETHYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAS3H3GQM9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




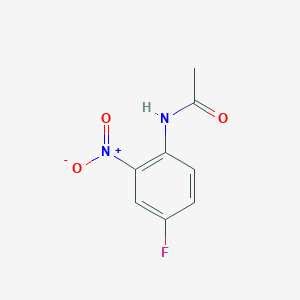
![1-(2-Isothiocyanatoethyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B181083.png)

